Methods and Technical Details
The synthesis of DYRKs-IN-1 typically involves a multi-step organic synthesis process. The initial steps often include the formation of key intermediates through reactions such as amide coupling or alkylation. Following this, various purification techniques such as recrystallization or chromatography may be employed to isolate the desired hydrochloride salt form. The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
For example, one common method involves the use of a specific coupling agent to facilitate the formation of amides from carboxylic acids and amines, followed by cyclization reactions to construct the bicyclic core structure characteristic of DYRKs-IN-1. The final step typically involves protonation to yield the hydrochloride salt, enhancing solubility in aqueous environments .
Structure and Data
The molecular structure of DYRKs-IN-1 features a bicyclic framework that is crucial for its biological activity. The compound's chemical formula is CHClNO, with a molecular weight of approximately 299.77 g/mol. Its structure includes several functional groups that contribute to its interaction with the DYRK family kinases.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule. This structural information is essential for understanding how DYRKs-IN-1 binds to its target kinase and inhibits its activity .
Reactions and Technical Details
DYRKs-IN-1 primarily functions through competitive inhibition of the DYRK kinases. The mechanism involves binding to the ATP-binding site of the kinase, preventing ATP from engaging with the enzyme, thereby inhibiting phosphorylation events critical for downstream signaling pathways.
In vitro studies have demonstrated that DYRKs-IN-1 effectively reduces phosphorylation levels of specific substrates associated with DYRK activity. This inhibition can lead to altered cellular responses such as reduced cell proliferation or increased apoptosis in cancer cell lines .
Process and Data
The mechanism by which DYRKs-IN-1 exerts its effects involves direct binding to the catalytic domain of the DYRK kinases. Once bound, it stabilizes an inactive conformation of the kinase, effectively blocking substrate access and preventing phosphorylation.
Research has shown that inhibition by DYRKs-IN-1 leads to significant changes in cellular signaling pathways associated with cancer progression and neurodegenerative diseases. For instance, reduced activity in pathways such as Wnt and Notch has been observed following treatment with this compound, indicating its potential utility in therapeutic strategies targeting these pathways .
Physical and Chemical Properties
DYRKs-IN-1 (hydrochloride) exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may require protection from light and moisture during storage .
Scientific Uses
DYRKs-IN-1 has significant applications in scientific research, particularly in:
DYRK (Dual-specificity Tyrosine-Regulated Kinase) family members are critical regulators of cellular homeostasis, with DYRK1A and DYRK1B emerging as pivotal players in cancer and neurodegenerative pathologies. These kinases exhibit a unique autophosphorylation mechanism on tyrosine residues (Tyr321 in DYRK1A) during translation, rendering them constitutively active serine/threonine kinases capable of modulating diverse substrates [3]. Structurally, DYRK1A features three functional domains: a DYRK homology (DH) box for structural stability, a catalytic domain harboring a nuclear localization signal, and a C-terminal PEST domain that facilitates proteasomal degradation [3] [7].
In oncology, DYRK1A amplification correlates with aggressive disease phenotypes. Overexpression occurs in >35% of late-stage colorectal carcinomas (Stages IIIA-IVB) and is an independent predictor of poor survival (HR = 2.1, p < 0.001) [1] [10]. Triple-negative breast cancer (TNBC) exhibits 3.8-fold higher DYRK1A expression versus luminal subtypes, with elevated levels predicting reduced relapse-free survival in basal-like tumors (p = 0.008) [10]. Mechanistically, DYRK1A enforces cancer cell quiescence by stabilizing p27Kip1 and degrading cyclin D, trapping cells in G0/G1 phase. This dormancy promotes chemotherapy resistance and enables metastatic reactivation [1] [7].
Meanwhile, DYRK1B ("Minibrain-related kinase") drives desmoplastic tumor environments in pancreatic ductal adenocarcinoma (PDAC) and ovarian cancer. It orchestrates stromal crosstalk by stabilizing cancer-associated fibroblasts (CAFs) and immunosuppressive macrophages, creating a protective niche for cancer cell survival [7]. Both kinases also influence neurodegenerative pathways; DYRK1A hyperphosphorylates tau at Thr181/Ser202 (preclinical AD biomarkers) and amyloid precursor protein (APP), accelerating neurofibrillary tangle formation [6] [9].
Table 1: Pathogenic Roles of DYRK Isoforms in Human Diseases
DYRK Isoform | Cancer Associations | Non-Oncologic Roles |
---|---|---|
DYRK1A | • TNBC progression & metastasis• Colorectal cancer poor prognosis• Glioblastoma cell cycle dysregulation | • Tau hyperphosphorylation in Alzheimer’s• Down syndrome neurodevelopmental defects |
DYRK1B | • Pancreatic cancer desmoplasia• Ovarian cancer chemoresistance• Regulation of CAF activation | • Metabolic syndrome regulation• Cardiomyocyte differentiation |
The structural conservation between DYRK1A and DYRK1B (71% kinase domain homology) enables concurrent inhibition strategies. Both kinases phosphorylate overlapping substrates like cyclin D1, p27Kip1, and SIRT1, creating nodes for therapeutic intervention [3] [6]. In cancer, dual suppression disrupts quiescence maintenance by forcing G0-arrested cells into replicative cycles, sensitizing them to cell cycle-targeted chemotherapies. Preclinical models demonstrate 2.3–4.1-fold enhancement of cisplatin and topotecan efficacy in DYRK1A-inhibited TNBC xenografts [1] [10].
For neurodegenerative diseases, DYRK1A inhibition corrects tau phosphorylation stoichiometry. NSC31059 (a selective DYRK1A inhibitor) reduces tau-pThr181 by 78% in neuronal cultures at 100 nM, outperforming pan-DYRK inhibitors [9]. Simultaneously targeting DYRK1A/1B may yield neuroprotective synergy – DYRK1A inhibition normalizes tau pathology, while DYRK1B blockade improves neuronal glucose metabolism [6] [9].
Table 2: Biochemical Profile of DYRKs-IN-1 Hydrochloride
Parameter | DYRK1A | DYRK1B |
---|---|---|
IC50 (nM) | 5.0 ± 0.8 | 8.0 ± 1.2 |
Cellular EC50 in SW620 (nM) | 27 | Not determined |
Selectivity vs. DYRK2/3 | >200-fold | >125-fold |
Solubility (DMSO) | 31.25 mg/mL (50.04 mM) | Same as DYRK1A |
DYRKs-IN-1 hydrochloride (C30H31Cl2N7O4; CAS 1386980-55-7) emerged as a benchmark inhibitor through systematic optimization of aminopyrazine scaffolds. Its discovery addressed critical selectivity limitations of early DYRK inhibitors like harmine, which inhibits monoamine oxidase A (MAO-A) at submicromolar concentrations, confounding neuropharmacology studies [2] [9]. DYRKs-IN-1 achieves nanomolar potency (IC50 = 5 nM for DYRK1A; 8 nM for DYRK1B) through high-affinity binding to the ATP pocket, stabilized by hydrogen bonding with Lys188 (DYRK1A) and hydrophobic interactions with Ile165/Phe238 [2] [5].
The hydrochloride salt formulation enhances aqueous dispersibility (though solubility remains <0.1 mg/mL in H2O), enabling in vivo administration via 10% DMSO/40% PEG300/5% Tween-80 vehicles [2] [4]. Research applications have proven instrumental in:
Table 3: Benchmarking DYRKs-IN-1 Against Other DYRK Inhibitors
Inhibitor | DYRK1A IC50 (nM) | Selectivity vs. CLKs/MAOs | Key Research Applications |
---|---|---|---|
DYRKs-IN-1 HCl | 5 | >200-fold vs. DYRK2/3; >1000-fold vs. MAO-A | • Metastasis suppression• Chemopotentiation• Quiescence reversal |
Harmine | 33 | Inhibits MAO-A (IC50 = 5 nM) | • Beta-cell proliferation• Neurodifferentiation |
NSC31059 | 39.5 | >500-fold across 70-kinase panel | • Tau dephosphorylation• Microtubule stabilization |
The compound's research significance lies in its orthogonal utility to genetic approaches. CRISPR-mediated DYRK1A knockout reduces HCT-116 colon tumor volume by 58% (p < 0.01), whereas DYRKs-IN-1 hydrochloride achieves comparable suppression at 10 mg/kg/day without permanent genomic alterations [1] [10]. Future directions include developing brain-penetrant analogs for neurodegeneration studies and optimizing pharmacokinetic profiles for in vivo metastasis chemosensitization [9].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3